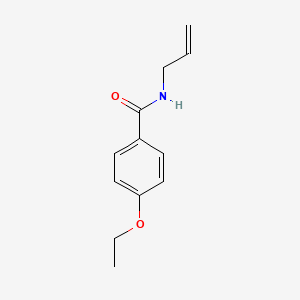

N-allyl-4-ethoxybenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-ethoxy-N-prop-2-enylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-3-9-13-12(14)10-5-7-11(8-6-10)15-4-2/h3,5-8H,1,4,9H2,2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTEGVHKFWFQUEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NCC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00394330 | |

| Record name | ST50943895 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00394330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

546106-37-0 | |

| Record name | ST50943895 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00394330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N Allyl 4 Ethoxybenzamide and Its Analogs

Established Synthetic Pathways to N-substituted Benzamides

The construction of N-substituted benzamides, such as N-allyl-4-ethoxybenzamide, relies on a foundation of well-established chemical transformations. These pathways can be dissected into three key strategic areas: the formation of the amide linkage, the introduction of the allyl group onto the nitrogen atom, and the installation of the alkoxy substituent on the aromatic ring.

Amide Bond Formation Strategies

The amide bond is a cornerstone of organic chemistry, and numerous methods have been developed for its creation. tandfonline.com Traditionally, the most common approach involves the condensation reaction between a carboxylic acid and an amine. researchgate.net This process typically requires the "activation" of the carboxylic acid to enhance its reactivity toward the amine nucleophile. ucl.ac.uk

Common strategies include:

Conversion to Acyl Halides : Carboxylic acids can be converted to more reactive acyl chlorides using reagents like thionyl chloride or oxalyl chloride. tandfonline.com The resulting acyl chloride readily reacts with an amine to form the amide.

Use of Coupling Reagents : A wide variety of coupling reagents are used to facilitate amide bond formation directly from carboxylic acids and amines. These reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), effectively act as dehydrating agents. ucl.ac.ukmdpi.com More advanced reagents like (benzotriazol-1-yl)oxy-tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and HATU are also widely employed. ucl.ac.ukmdpi.com

Catalytic Direct Amidation : To improve the efficiency and environmental profile of amide synthesis, catalytic methods have been developed. Boronic acids, for instance, have been shown to catalyze the direct condensation of carboxylic acids and amines, often with azeotropic removal of water. ucl.ac.uk

A comparative overview of these methods is presented below.

| Method | Reagent(s) | Advantages | Disadvantages |

| Acyl Halide | Thionyl chloride, Oxalyl chloride | High reactivity, generally high yields. | Harsh reagents, generates acidic byproducts. tandfonline.com |

| Coupling Reagents | DCC, EDC, HATU | Mild conditions, high yields, broad substrate scope. ucl.ac.uk | Stoichiometric quantities of reagents needed, can generate significant waste. ucl.ac.uk |

| Catalytic Direct Amidation | Boronic acid catalysts | Atom economical, reduced waste. | Often requires high temperatures and water removal. ucl.ac.uk |

| Enol Esters | Vinyl benzoate, Isopropenyl acetate | Clean, ecocompatible, solvent- and activation-free conditions possible. tandfonline.comtandfonline.com | May have a more limited substrate scope compared to other methods. |

Introduction of Allyl Groups

The N-allyl moiety is a key functional handle in this compound. The introduction of this group can be achieved at different stages of the synthesis. A primary route involves the reaction of a pre-formed benzamide (B126) with an allyl halide. Alternatively, allylamine (B125299) can be used as the amine component in the initial amide bond formation step.

More sustainable and advanced methods have also been developed:

Dehydrative Allylation : The use of allyl alcohol as an allylating agent is a green approach, as it produces only water as a byproduct. semanticscholar.org For example, the monoallylation of anilines with allyl alcohol can be achieved using a reusable zirconium dioxide-supported tungsten oxide solid acid catalyst. semanticscholar.org The resulting N-allyl aniline (B41778) can then be acylated to the desired benzamide.

Palladium-Catalyzed Reactions : Palladium catalysts can be used in various transformations involving allyl groups. For instance, N-allyl-N-sulfonyl ynamides can undergo palladium-catalyzed reactions where the allyl group is transferred, showcasing complex reactivity pathways for this functional group. nih.gov While the removal of N-allyl protecting groups is a common challenge, the methods for their cleavage often rely on isomerization and oxidation, highlighting the unique reactivity of the allyl group that must be considered during synthesis. acs.org

Alkoxylation Reactions in Benzamide Synthesis

The 4-ethoxy group on the benzoyl ring is typically installed using one of two main approaches: building the molecule from an ethoxy-substituted precursor or adding the group at a later stage via C-H functionalization.

Classical Synthesis (Williamson Ether Synthesis) : The most straightforward pathway involves starting with a commercially available precursor, such as 4-hydroxybenzoic acid. The phenolic hydroxyl group can be converted to an ethoxy group via Williamson ether synthesis, reacting it with an ethylating agent like ethyl iodide or diethyl sulfate (B86663) in the presence of a base. The resulting 4-ethoxybenzoic acid is then used in one of the amide bond formation strategies described previously.

Direct C-H Alkoxylation : Modern catalytic methods allow for the direct introduction of alkoxy groups onto an existing benzamide ring, representing a more step-economical approach. nih.govacs.org

Cobalt-catalyzed C-H alkoxylation has been reported for the coupling of benzamides with secondary alcohols, although this can be challenging due to the lower reactivity and steric hindrance of the alcohol. nih.govacs.org

Palladium-catalyzed ortho-alkoxylation of N-protected benzamides has also been demonstrated, where an iminophosphorane moiety acts as a directing group to install the alkoxy substituent regioselectively. researchgate.net

Development of Novel Synthetic Routes for this compound

Recent research has focused on developing more efficient, selective, and sustainable methods for the synthesis and functionalization of N-substituted benzamides, including the application of powerful catalytic systems and adherence to green chemistry principles.

Catalytic Approaches (e.g., Rhodium-catalyzed annulation, Copper-catalyzed systems)

Transition metal catalysis has opened new avenues for constructing complex molecules from benzamide precursors.

Rhodium-Catalyzed Annulation : Rhodium(III) catalysts are particularly effective in activating C-H bonds, enabling the annulation of benzamides with alkynes or alkenes to form polycyclic structures. rsc.orgrsc.org These reactions are used to synthesize important heterocyclic scaffolds like isoquinolinones and indolizinones. rsc.orgrsc.org While not a method to form the initial benzamide, this chemistry highlights a key area of reactivity for N-substituted benzamides. Mechanistic studies have shown that these transformations can proceed through various pathways, including those involving the formation of Rh(III) π-allyl intermediates, which is directly relevant to the reactivity of N-allylbenzamides. snnu.edu.cn

Copper-Catalyzed Systems : Copper catalysts are versatile and have been employed in numerous reactions involving N-allylbenzamides and related structures. nih.govbeilstein-journals.org These systems can facilitate a range of transformations, offering powerful tools for synthesis and functionalization.

An overview of relevant copper-catalyzed reactions is provided in the table below.

| Reaction Type | Substrates | Catalyst System | Product Type | Ref. |

| Oxidative Difunctionalization | N-Aryl/Alkyl Benzamides with Alkenes | CuI / Umemoto's Reagent | Trifluoromethylated Benzoxazines | rsc.org |

| Intramolecular Cyclization | Alkene-tethered N-ethoxy amides | Cu(acac)₂ / Neocuproine | Cyclic Imides | researchgate.netrsc.org |

| Oxidative Coupling | N-allylbenzamides / 1H-benzotriazole | CuSO₄ / TBHP | β-aminoimides | nih.gov |

| C-H Amidation | Tertiary Amines / Amides | Copper catalyst / TBHP | N-Alkylamides | beilstein-journals.org |

Green Chemistry Principles in Synthesis Optimization

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. Several strategies have been applied to the synthesis of benzamides.

Solvent-Free and Catalyst-Free Conditions : The reaction of amines with enol esters, such as vinyl benzoate, can proceed without solvents or activators to cleanly produce benzamides. tandfonline.comtandfonline.com Similarly, solvent-free protocols for synthesizing dibenzoazepine benzamide analogs have been reported, avoiding the use of hazardous solvents. eurjchem.com

Use of Water as a Solvent : Water is an ideal green solvent. Rhodium-catalyzed C-H activation and annulation of benzamides with alkynes have been successfully performed in water, with air serving as the sole oxidant, offering a highly sustainable route to isoquinolones. rsc.orgresearchgate.net

Atom Economy : Three-component reactions, such as the one involving isatoic anhydride, primary amines, and 2-bromoacetophenone, provide a highly efficient and atom-economical route to functionalized benzamides. nih.gov

Reusable Catalysts : The development of heterogeneous catalysts, like the WO₃/ZrO₂ system for the N-allylation of anilines, allows for easy separation of the catalyst from the reaction mixture and its reuse, reducing waste and cost. semanticscholar.org

Electrochemical Methods : Electrochemical synthesis represents a promising green alternative, as it can replace stoichiometric chemical oxidants with electricity, minimizing waste generation. nih.gov

Multi-component Reactions for Scaffold Construction

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecular scaffolds from three or more starting materials in a single synthetic operation. While specific literature detailing an MCR for the direct synthesis of this compound is not prominent, the principles of well-known MCRs can be applied to construct its core benzamide structure.

Ugi and Passerini Reactions: The Ugi four-component condensation (U-4CC) and the Passerini three-component reaction (P-3CR) are powerful tools for generating amide derivatives. organic-chemistry.orgwikipedia.orgresearchgate.net

Ugi Reaction: A hypothetical Ugi reaction for an this compound analog would involve the one-pot condensation of an aldehyde or ketone, an amine (allylamine), a carboxylic acid (4-ethoxybenzoic acid), and an isocyanide. organic-chemistry.orgwikipedia.org The reaction proceeds through the formation of an imine, which then reacts with the isocyanide and the carboxylate anion, followed by an irreversible Mumm rearrangement to yield a stable α-acylamino amide. wikipedia.org This strategy allows for significant molecular diversity by varying each of the four components.

Passerini Reaction: The Passerini reaction could similarly be employed, reacting an aldehyde or ketone, a carboxylic acid (4-ethoxybenzoic acid), and an isocyanide to form an α-acyloxy amide. wikipedia.orgmdpi.com While this does not directly yield the target structure, the resulting product is a highly functionalized amide that can be a precursor to more complex analogs.

Nickel-Catalyzed Multicomponent Coupling: A more direct potential route involves a nickel-catalyzed multicomponent coupling of simple alkenes, aldehydes, and amides. rsc.orgnih.gov This method provides a modular protocol to create diverse allylic amines. A plausible adaptation for the this compound scaffold could involve the coupling of an appropriate alkene, an aldehyde, and a 4-ethoxybenzamide (B1582668) precursor, though this would represent a novel application of the existing methodology.

Synthesis of Precursors and Intermediates

The standard synthesis of this compound involves the formation of an amide bond between 4-ethoxybenzoic acid and allylamine. This typically requires the activation of the carboxylic acid. The synthesis of these key precursors is well-established.

Synthesis of 4-Ethoxybenzoic Acid: The most common method for preparing 4-ethoxybenzoic acid is the Williamson ether synthesis, starting from the more readily available 4-hydroxybenzoic acid. The process involves two main steps:

Protection of the Carboxylic Acid: The carboxylic acid group of 4-hydroxybenzoic acid is first protected, typically by esterification with methanol (B129727) to form methyl 4-hydroxybenzoate.

Etherification: The phenolic hydroxyl group is then deprotonated with a base (e.g., sodium ethoxide) and alkylated with an ethylating agent like ethyl bromide to yield methyl 4-ethoxybenzoate.

Hydrolysis: The final step is the hydrolysis of the methyl ester back to the carboxylic acid using an aqueous base, followed by acidification.

Synthesis of Allylamine: Allylamine can be synthesized through several industrial and laboratory methods:

Hydrolysis of Allyl Isothiocyanate: This classic method involves refluxing allyl isothiocyanate with dilute hydrochloric acid. orgsyn.org

Reaction of Allyl Chloride: A common industrial route involves the treatment of allyl chloride with ammonia. wikipedia.org To improve the selectivity for the primary amine (monoallylamine) and reduce the formation of di- and triallylamine, the reaction can be carried out in ethanol (B145695) or with a large excess of ammonia. researchgate.net An alternative high-yield method uses hexamethylenetetramine in ethanol instead of ammonia. researchgate.net

The final amidation to form this compound is typically achieved by converting 4-ethoxybenzoic acid to a more reactive derivative, such as 4-ethoxybenzoyl chloride (using thionyl chloride or oxalyl chloride), followed by its reaction with allylamine in the presence of a non-nucleophilic base.

Table 1: Representative Synthesis of Precursors

| Precursor | Starting Material(s) | Key Reagents | Method | Reference |

|---|---|---|---|---|

| 4-Ethoxybenzoic Acid | 4-Hydroxybenzoic Acid, Ethanol | Acid catalyst (for esterification), NaOEt, Ethyl bromide, NaOH (for hydrolysis) | Williamson Ether Synthesis | |

| Allylamine | Allyl Isothiocyanate | 20% Hydrochloric Acid | Hydrolysis | orgsyn.org |

| Allylamine | Allyl Chloride | Ammonia or Hexamethylenetetramine | Ammonolysis | wikipedia.orgresearchgate.net |

Stereoselective Synthesis of this compound and its Enantiomers

This compound itself is an achiral molecule and therefore does not have enantiomers. However, the principles of stereoselective synthesis are highly relevant for the preparation of its chiral analogs and derivatives, where chirality can be introduced at various positions.

Enantioselective Oxidative Cyclization: One of the most effective methods for introducing chirality is through the oxidative cyclization of the N-allyl amide moiety. Research has demonstrated that N-allyl benzamides can undergo enantioselective cyclization using a chiral iodoarene catalyst. nih.govchemrxiv.orgresearchgate.net This reaction can produce highly enantioenriched oxazolines and oxazines, including those with quaternary stereocenters. nih.govchemrxiv.org Applying this method to this compound would yield chiral 2-(4-ethoxyphenyl)-5-(hydroxymethyl)dihydrooxazole, a valuable chiral building block.

Asymmetric Halogenation: Intermolecular haloetherification and haloesterification of allyl amides can be rendered asymmetric using a chiral catalyst. nih.gov This transformation allows for the installation of two new stereocenters with high diastereoselectivity and enantioselectivity, providing access to chiral halogenated building blocks from the parent allyl amide structure.

Synthesis of Axially Chiral Analogs: For analogs with restricted rotation around an aryl-carbonyl bond (atropisomerism), asymmetric synthesis can be employed to generate specific enantiomers. Methods using bifunctional organocatalysts for the enantioselective bromination of benzamide substrates can create axially chiral compounds with good enantioselectivity. nih.govnih.gov While this compound does not exhibit atropisomerism, this strategy is applicable to more sterically hindered analogs.

Table 2: Methods for Stereoselective Synthesis of Chiral Analogs

| Methodology | Substrate Type | Key Reagent/Catalyst | Chiral Product | Reference |

|---|---|---|---|---|

| Enantioselective Oxidative Cyclization | N-Allyl Benzamides | Chiral Triazole-Substituted Iodoarene Catalyst | Chiral Oxazolines/Oxazines | nih.govchemrxiv.org |

| Asymmetric Haloetherification | Allyl Amides | Chiral Squaramide Catalyst, NBS/DCDMH | Chiral Halogenated Ethers | nih.gov |

| Asymmetric Bromination | Sterically Hindered Benzamides | Bifunctional Amino-Urea Organocatalyst | Axially Chiral Benzamides | nih.govnih.gov |

Derivatization Strategies for this compound Modifications

The structure of this compound offers several sites for chemical modification, allowing for the generation of a diverse library of analogs. Derivatization can be targeted at the allyl group, the aromatic ring, or the amide functionality.

Modifications of the Allyl Group: The double bond of the allyl group is a prime site for a variety of chemical transformations.

Cyclization and Annulation: As mentioned, enantioselective oxidative cyclization can produce chiral oxazolines. nih.govchemrxiv.org Additionally, electrochemical dehydrogenative annulation with 1,3-dicarbonyl compounds can yield pyrrolidine (B122466) and tetrahydropyridine (B1245486) derivatives. researchgate.net

Functionalization: The allyl group can undergo hydrogenation to the corresponding N-propyl derivative, epoxidation to form an oxirane, or be used in cyclization reactions to form strained rings like azetidines. rsc.org

Modifications of the Aromatic Ring: The ethoxy-substituted benzene (B151609) ring can be functionalized through electrophilic aromatic substitution.

Halogenation: Bromination of 4-ethoxybenzoic acid using bromine and a Lewis acid catalyst has been reported, indicating that the 3-position of the this compound ring is susceptible to halogenation. google.com This provides a handle for further cross-coupling reactions.

Modifications of the Amide Bond: While the amide bond itself is quite stable, the N-H proton can be substituted.

N-Alkylation/N-Allylation: In related systems, the amide nitrogen has been further alkylated or allylated to produce tertiary amides. clockss.org This would require specific conditions to overcome the lower reactivity of the secondary amide proton.

Table 3: Derivatization Strategies for this compound

| Modification Site | Reaction Type | Reagents | Product Type | Reference |

|---|---|---|---|---|

| Allyl Group | Oxidative Cyclization | Chiral Iodoarene Catalyst, Oxidant | Chiral Oxazoline | nih.govchemrxiv.org |

| Allyl Group | Dehydrogenative Annulation | Dimethyl Malonate, Redox Catalyst | Pyrrolidine derivative | researchgate.net |

| Allyl Group | Hydrogenation | H₂, Pd/C | N-propyl-4-ethoxybenzamide | rsc.org |

| Aromatic Ring | Bromination | Br₂, FeCl₃ | 3-Bromo-N-allyl-4-ethoxybenzamide | google.com |

| Amide Nitrogen | N-Allylation | Allyl Iodide, Cs₂CO₃ | N,N-diallyl-4-ethoxybenzamide | clockss.org |

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the elucidation of molecular structures in solution. Through the analysis of nuclear spin transitions in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

1D and 2D NMR Techniques (e.g., ¹H, ¹³C, COSY, HSQC, HMBC)

The structural backbone of N-allyl-4-ethoxybenzamide is systematically mapped out using a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments.

The ¹H NMR spectrum provides initial information on the number and types of protons present. For this compound, characteristic signals would be expected for the aromatic protons on the ethoxy-substituted benzene (B151609) ring, the protons of the ethoxy group (a quartet for the -OCH₂- and a triplet for the -CH₃), the protons of the allyl group (a multiplet for the methine, and two multiplets for the terminal vinyl protons), and the amide N-H proton.

The ¹³C NMR spectrum reveals the number of unique carbon environments. Key resonances would include those for the carbonyl carbon of the amide, the aromatic carbons (with distinct shifts for the ipso, ortho, meta, and para positions relative to the substituents), and the carbons of the ethoxy and allyl groups.

To definitively assign these resonances and establish connectivity, two-dimensional NMR techniques are employed:

Correlation Spectroscopy (COSY): This experiment identifies protons that are spin-spin coupled, revealing the connectivity between adjacent protons, such as those within the ethoxy and allyl groups, and between neighboring aromatic protons.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon atom that bears protons.

A representative, though hypothetical, table of expected NMR data is presented below. Actual experimental values may vary based on solvent and experimental conditions.

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (H → C) |

| Carbonyl (C=O) | - | ~167.0 | Aromatic-H, Allyl-CH₂, NH |

| Aromatic C-1 | - | ~125.0 | Aromatic-H, Allyl-CH₂ |

| Aromatic C-2,6 | ~7.8 (d) | ~129.0 | Aromatic-H |

| Aromatic C-3,5 | ~6.9 (d) | ~114.0 | Aromatic-H, Ethoxy-CH₂ |

| Aromatic C-4 | - | ~162.0 | Aromatic-H, Ethoxy-CH₂ |

| Ethoxy -OCH₂- | ~4.1 (q) | ~63.5 | Aromatic C-4, Ethoxy-CH₃ |

| Ethoxy -CH₃ | ~1.4 (t) | ~14.5 | Ethoxy -OCH₂- |

| Allyl -CH₂-N | ~4.1 (dt) | ~42.5 | Carbonyl, Allyl-CH, NH |

| Allyl -CH= | ~5.9 (m) | ~134.0 | Allyl-CH₂, Allyl=CH₂ |

| Allyl =CH₂ | ~5.2 (m) | ~116.0 | Allyl-CH=, Allyl-CH₂ |

| Amide -NH- | ~6.2 (br s) | - | Carbonyl, Allyl-CH₂ |

Chiral NMR Spectroscopy for Enantiomeric Purity Assessment

As this compound is not inherently chiral, the use of chiral NMR spectroscopy for enantiomeric purity assessment is not applicable. This technique is employed for molecules that can exist as non-superimposable mirror images (enantiomers). Should a chiral center be introduced into the molecule, for example, through substitution on the allyl group, chiral solvating agents or chiral lanthanide shift reagents could be used to induce diastereomeric environments, allowing for the differentiation and quantification of the enantiomers by NMR.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and deducing its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental composition and thus the molecular formula of this compound (C₁₂H₁₅NO₂), distinguishing it from other compounds with the same nominal mass. For instance, the calculated exact mass of the [M+H]⁺ ion for C₁₂H₁₅NO₂ is 206.1176. An experimental HRMS value closely matching this calculated mass would provide strong evidence for the proposed molecular formula.

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation. The analysis of the resulting fragment ions provides valuable information about the compound's structure. For this compound, key fragmentation pathways would likely involve:

Loss of the allyl group: Cleavage of the N-allyl bond would result in a fragment corresponding to the 4-ethoxybenzamide (B1582668) cation.

Cleavage of the amide bond: Fragmentation at the amide linkage could lead to the formation of an allylaminyl cation and a 4-ethoxybenzoyl cation.

Fragmentation of the ethoxy group: Loss of an ethyl radical or ethylene (B1197577) from the ethoxy substituent is also a possible fragmentation pathway.

A hypothetical fragmentation pattern is summarized in the table below.

| Fragment Ion (m/z) | Proposed Structure/Loss |

| 205 | [M]⁺ |

| 164 | [M - C₃H₅]⁺ (Loss of allyl) |

| 149 | [M - C₃H₄O]⁺ (Loss of acrolein from rearranged ion) |

| 135 | [C₈H₇O₂]⁺ (4-ethoxybenzoyl cation) |

| 121 | [C₇H₅O₂]⁺ (Loss of CH₂ from 4-ethoxybenzoyl) |

| 93 | [C₆H₅O]⁺ (Loss of CO from benzoyl fragment) |

| 65 | [C₅H₅]⁺ |

| 57 | [C₃H₅N]⁺ (Allylamine cation) |

| 41 | [C₃H₅]⁺ (Allyl cation) |

X-ray Crystallography for Solid-State Structural Determination

While NMR and MS provide structural information in the solution and gas phases, respectively, X-ray crystallography offers the definitive determination of a molecule's three-dimensional structure in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. From this data, a detailed model of the crystal lattice can be constructed, revealing precise bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding.

To date, no public domain crystal structure of this compound has been reported. However, if a suitable single crystal were obtained, X-ray diffraction analysis would provide invaluable data. Key structural parameters that would be determined include:

The planarity of the benzamide (B126) moiety.

The torsion angles defining the orientation of the allyl and ethoxy groups relative to the benzene ring.

The presence and geometry of intermolecular hydrogen bonds involving the amide N-H group and the carbonyl oxygen, which would dictate the packing of molecules in the crystal.

A hypothetical table of selected bond lengths and angles is provided for illustrative purposes.

| Parameter | Expected Value |

| C=O bond length | ~1.24 Å |

| C-N (amide) bond length | ~1.33 Å |

| C-C (aromatic) bond length | ~1.39 Å |

| C-O (ether) bond length | ~1.37 Å |

| N-C (allyl) bond length | ~1.46 Å |

| C=C (allyl) bond length | ~1.33 Å |

| O-C-C (amide) bond angle | ~120° |

| C-N-C bond angle | ~122° |

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule.

Density Functional Theory (DFT) for Electronic Structure and Reaction Mechanism Elucidation

No dedicated Density Functional Theory (DFT) studies on N-allyl-4-ethoxybenzamide have been published in the available scientific literature. Such studies would typically provide insights into the molecule's frontier molecular orbitals (HOMO-LUMO), electrostatic potential, and the energetic pathways of potential reactions. Without these studies, a detailed description of its electronic structure and reactivity from a computational standpoint is not possible.

Conformational Analysis and Energy Landscapes

A conformational analysis of this compound, which would identify its most stable three-dimensional shapes and the energy barriers between them, has not been documented. This type of study is crucial for understanding how the molecule might interact with biological targets.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations offer a way to observe the movement and interactions of a molecule over time, providing a deeper understanding of its physical behavior.

Dynamic Behavior and Flexibility Analysis

There are no available MD simulation studies that have investigated the dynamic behavior and flexibility of this compound. Such research would illuminate the range of motion of its constituent parts, such as the allyl and ethoxybenzyl groups.

Solvent Effects on Molecular Conformations

The influence of different solvents on the conformation of this compound has not been computationally explored. These studies are important as the shape and stability of a molecule can change significantly depending on its chemical environment.

Molecular Docking and Ligand-Protein Interactions

Molecular docking is a computational technique used to predict how a molecule (ligand) might bind to a protein. This is a key step in rational drug design. However, no molecular docking studies featuring this compound have been reported in the scientific literature. Consequently, there is no data on its potential binding modes or interactions with any specific protein targets.

No Publicly Available Research Found for Computational Studies of this compound

Despite a thorough search of scientific literature and databases, no specific computational chemistry or molecular modeling studies focusing on the chemical compound this compound were identified. Therefore, the generation of an article detailing its binding modes, affinity scoring, pharmacophore modeling, and quantitative structure-activity relationship (QSAR) is not possible at this time.

Extensive queries for research related to this compound in the context of molecular docking, virtual screening, and predictive modeling did not yield any scholarly articles, patents, or conference proceedings that would provide the necessary data to fulfill the requested article structure.

The requested article outline presumed the existence of research in the following areas for this compound:

Structure Activity Relationship Sar Investigations of N Allyl 4 Ethoxybenzamide Analogs

Impact of N-Substitution Modifications (e.g., allyl group variations)

The N-allyl group is a crucial component of the N-allyl-4-ethoxybenzamide scaffold, and modifications to this group can significantly influence the compound's biological profile. The allyl moiety, consisting of a methylene bridge attached to a vinyl group, can participate in various interactions with target proteins. While specific SAR studies on direct variations of the N-allyl group in this exact benzamide (B126) are not extensively detailed in the public domain, insights can be drawn from related N-substituted bioactive compounds.

Alterations to the N-substituent, such as changing its size, shape, or electronic properties, can affect binding affinity and efficacy. For instance, replacing the allyl group with other small alkyl or alkenyl chains could modulate the hydrophobic interactions within a receptor's binding pocket. The introduction of branching on the allyl chain has been shown in other molecular contexts to be tolerated, sometimes leading to defined stereoisomers with potentially enhanced activity. In the synthesis of enamides, for example, branching at the allyl position was found to be a viable modification.

Furthermore, the reactivity of the allyl group itself can be a determinant of activity. The double bond can be involved in π-π stacking or hydrophobic interactions. Its presence is often essential for the desired biological effect, and its removal or saturation would likely lead to a significant drop in activity. Studies on N-substituted benzamide derivatives as histone deacetylase inhibitors have shown that the nature of the N-substituent is critical for chelating with ions within the enzyme's active site, highlighting the functional importance of this position.

Influence of Alkoxy Group Variations (e.g., ethoxy to methoxy, propoxy)

The alkoxy group at the 4-position of the benzene (B151609) ring plays a significant role in modulating the biological activity of this compound analogs. Variations in the length and bulk of this alkoxy chain can directly impact potency, likely by influencing how the molecule fits into the binding site of its target.

A study on a series of 2-allyl-4-methoxy-1-alkoxybenzenes as inhibitors of the 15-lipoxygenase (SLO) enzyme provides valuable data on the influence of the alkoxy group's nature. tandfonline.comnih.gov Researchers found that the molecular volume and shape of the alkoxy moiety were major factors in determining the inhibitory potency. tandfonline.comnih.gov As the alkoxy chain length increased from methoxy to butoxy, the inhibitory activity against SLO was enhanced, with the isopropoxy and butoxy derivatives showing the highest potency. tandfonline.comnih.gov This suggests that a larger, more hydrophobic group at this position is favorable for binding to the enzyme's active site. tandfonline.comnih.gov

The table below, derived from studies on analogous allylbenzene derivatives, illustrates the effect of varying the alkoxy group on inhibitory activity.

| Compound | Alkoxy Group (R) | IC₅₀ (µM) for SLO Inhibition |

|---|---|---|

| Analog 1 | -OCH₃ (methoxy) | 14.2 ± 1.2 |

| Analog 2 | -OCH₂CH₃ (ethoxy) | 12.5 ± 0.9 |

| Analog 3 | -OCH₂CH₂CH₃ (propoxy) | 8.1 ± 0.7 |

| Analog 4 | -OCH(CH₃)₂ (isopropoxy) | 6.2 ± 0.5 |

| Analog 5 | -OCH₂CH₂CH₂CH₃ (butoxy) | 5.9 ± 0.6 |

This trend indicates that increasing the chain length up to four carbons enhances activity. Studies on other classes of compounds, such as 2-benzylbenzimidazole 'nitazene' opioids, have similarly shown that the alkoxy chain length markedly influences potency. nih.gov For instance, the ethoxy derivative (etonitazene) was found to be the most potent analog in this series for mu-opioid receptor activation. nih.gov

Role of Substitutions on the Benzene Ring

Substitutions on the benzene ring of the benzamide scaffold are a critical determinant of biological activity, influencing the electronic and steric properties of the molecule. The nature and position of these substituents can drastically alter a compound's affinity for its target.

The electronic properties of substituents, categorized as either electron-donating groups (EDG) or electron-withdrawing groups (EWG), have a profound effect.

Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) and hydroxyl (-OH) increase the electron density of the aromatic ring. ucalgary.ca Studies on benzamide-isoquinoline derivatives have shown that an electron-donating methoxy group at the para-position can dramatically increase affinity and selectivity for the sigma-2 receptor. nih.govresearchgate.net Computational analyses have also confirmed the positive influence of EDGs on the antioxidant properties of N-arylbenzamides. nih.gov

Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂) and halogens (e.g., -F, -Cl) pull electron density away from the ring. quora.com In the context of benzamide-isoquinoline derivatives, an EWG like a nitro group was found to decrease affinity for the sigma-2 receptor. nih.govresearchgate.net Similarly, for benzamides targeting Mycobacterium tuberculosis, strong electron-deficient groups on the benzamide core led to a significant decrease in potency. acs.org However, in some cases, EWGs like fluorine can be tolerated or even beneficial. For instance, in a series of benzamides with antiplasmodial activity, a 2-fluoro substitution on the benzene ring resulted in superior inhibitory activity against tested fungi. nih.gov

The position of the substituent also matters. For example, in a series of N-(4-(4-alklylpiperazin-1-yl)phenyl)benzamides, substitution at the 2-position of the benzamide ring with groups like -Cl or -OMe resulted in submicromolar activity, whereas 4-position substitution was less effective. nih.gov

The following table summarizes the general effects of different substituents on the benzene ring of benzamide analogs based on various studies.

| Substituent Type | Example Group(s) | General Effect on Activity | Reference Context |

|---|---|---|---|

| Electron-Donating | -OCH₃, -OH | Often increases activity/affinity | Sigma-2 receptor ligands, Antioxidants nih.govresearchgate.netnih.gov |

| Electron-Withdrawing | -NO₂, -CF₃ | Often decreases activity/affinity | Sigma-2 receptor ligands, Antitubercular agents nih.govresearchgate.netacs.org |

| Halogens | -F (at C-2) | Can increase activity | Antifungal benzamides nih.gov |

| -Cl, -NO₂ | Can decrease activity | Antiproliferative benzamides nih.gov | |

| Alkyl Groups | -CH₃ | Can increase activity | Antitubercular benzamides acs.org |

Stereochemical Effects on Biological Activity

Stereochemistry can play a pivotal role in the biological activity of chiral molecules, as different stereoisomers can exhibit distinct interactions with their biological targets. For molecules containing an allyl group, stereoisomers can arise depending on the substitution pattern.

The synthesis of N-allyl compounds can be achieved through stereoselective methods, allowing for the preparation of specific isomers. elsevierpure.comnih.gov For example, iridium-catalyzed asymmetric allylic amination and palladium-catalyzed allylic amination are techniques used to control the stereochemistry during synthesis. elsevierpure.com The ability to synthesize specific stereoisomers is the first critical step in evaluating their differential biological effects.

In other classes of bioactive compounds, the importance of stereochemistry is evident. For instance, SAR studies of enamide natural products have demonstrated that a specific geometric isomer (E or Z) is often necessary for potent bioactivity. This highlights that the precise orientation of substituents around a double bond, similar to the one present in the allyl group, can be critical for target engagement.

Development of SAR Hypotheses for Target Modulation

Based on the available data from this compound and its analogs, several SAR hypotheses can be formulated to guide the design of new, potentially more active compounds.

The N-allyl Moiety is Essential: The allyl group is likely a key pharmacophoric feature, participating in essential hydrophobic or other interactions within the target's binding site. Its removal would be detrimental to activity. Modifications that maintain its general size and electronic character, or introduce beneficial steric hindrance, could be explored.

Optimal Alkoxy Chain Length: There appears to be an optimal length and size for the 4-alkoxy group. Potency tends to increase with chain length from methoxy to butoxy, with branched isomers like isopropoxy also showing high activity. tandfonline.comnih.gov This suggests the presence of a hydrophobic pocket in the target protein that can accommodate groups of this size. Further extension of the chain may lead to a decrease in activity due to steric clashes.

Electron-Rich Benzene Ring is Favorable: The presence of electron-donating groups at the 4-position (alkoxy group) is beneficial. This suggests that increased electron density on the benzene ring enhances binding, possibly through cation-π or other electronic interactions with the target. Therefore, introducing other EDGs on the ring could be a viable strategy to improve potency, while adding EWGs is likely to be unfavorable. nih.govresearchgate.netnih.gov

Positional Isomers are Critical: The substitution pattern on the benzene ring significantly impacts activity. The 4-position for the alkoxy group appears to be optimal in the parent structure. Any additional substitutions would need to be carefully considered, as ortho, meta, and para isomers of other benzamides have shown widely different activities. nih.gov

Stereochemistry Likely Plays a Role: Although not yet demonstrated specifically for this compound, it is highly probable that if chiral centers are introduced in the N-allyl group, one stereoisomer will exhibit greater activity than the others. The specific spatial arrangement of the allyl group is likely important for optimal orientation within the binding site.

These hypotheses provide a rational framework for the future design and synthesis of novel this compound analogs with improved biological profiles. Computational modeling and docking studies could further refine these hypotheses and predict the most promising modifications. nih.gov

Mechanistic Investigations at the Molecular and Cellular Level

Enzyme Inhibition Studies (e.g., protease, adenylyl cyclase)

No studies detailing the inhibitory effects of N-allyl-4-ethoxybenzamide on proteases, adenylyl cyclase, or any other enzymes were identified.

Kinetic Characterization of Inhibition

There is no available data on the kinetic parameters (e.g., IC₅₀, Kᵢ) or the mechanism of enzyme inhibition (e.g., competitive, non-competitive, uncompetitive) for this compound.

Allosteric Modulation Mechanisms

No research has been published describing this compound as an allosteric modulator of any enzyme.

Receptor Binding and Functional Assays (e.g., GPCRs, 5-HT receptors)

No information is available regarding the affinity or functional activity of this compound at G protein-coupled receptors (GPCRs), serotonin (B10506) (5-HT) receptors, or any other receptor type.

Radioligand Binding Displacement Assays

There are no published radioligand binding displacement assays that have evaluated the binding affinity of this compound for specific receptor targets. Consequently, no data tables on binding constants (Kᵢ) can be presented.

G protein-coupled receptor signaling pathways (e.g., cAMP, ERK1/2 phosphorylation, β-arrestin recruitment, calcium mobilization)

No functional studies have been conducted to assess the impact of this compound on GPCR-mediated signaling pathways. There is no data on its effects on second messengers like cyclic AMP (cAMP), downstream signaling cascades such as ERK1/2 phosphorylation, β-arrestin recruitment, or intracellular calcium mobilization.

Ion Channel Modulation Studies

No scientific literature exists that investigates the effects of this compound on the function of any ion channels.

Cellular Pathway Analysis (e.g., Western Blotting, RT-PCR)

There are currently no published studies that have utilized techniques such as Western Blotting or Real-Time Polymerase Chain Reaction (RT-PCR) to analyze the effects of this compound on cellular signaling cascades or gene expression. As a result, its impact on specific cellular pathways remains unknown.

Subcellular Localization and Distribution Studies

Information regarding the subcellular localization and distribution of this compound is not available. Research to determine where the compound accumulates within cellular compartments, which is crucial for understanding its potential mechanism of action, has not been documented.

Future Research Directions and Unexplored Avenues

Design and Synthesis of N-allyl-4-ethoxybenzamide Conjugates

A pivotal direction for future research lies in the design and synthesis of this compound conjugates. This approach involves chemically linking the core molecule to other chemical entities to enhance its properties or to impart new functionalities. Potential conjugation partners could include fluorophores for imaging applications, targeting moieties such as peptides or antibodies to ensure site-specific delivery, or other pharmacologically active agents to create synergistic effects. The synthesis of these conjugates will likely necessitate the development of novel synthetic methodologies that are both efficient and selective, preserving the integrity of both the this compound core and the attached molecule.

Table 1: Potential this compound Conjugates and Their Research Applications

| Conjugation Partner | Linker Type | Potential Research Application |

| Fluorescein | Thioether | Cellular imaging and uptake studies |

| RGD Peptide | Amide | Targeted delivery to cancer cells |

| Doxorubicin | Ester | Combination cancer therapy |

| Biotin | Amide | Affinity-based protein profiling |

Integration of this compound into Complex Molecular Architectures

The incorporation of the this compound scaffold into more complex molecular architectures presents another exciting research avenue. This could involve its use as a building block in the synthesis of macrocycles, dendrimers, or polymers. Such complex structures could exhibit unique biological activities and physical properties not observed with the parent molecule. For instance, polymeric forms of this compound could be explored for applications in drug delivery systems or as novel biomaterials. The synthesis of these architectures will demand advanced organic synthesis techniques and a thorough understanding of the reactivity of the this compound molecule.

Advanced Mechanistic Studies using Optogenetics or Chemogenetics

To elucidate the precise mechanism of action of this compound and its derivatives, advanced techniques such as optogenetics and chemogenetics could be employed. These cutting-edge methods allow for the precise control and monitoring of cellular processes. By designing photoswitchable or chemically-inducible variants of this compound, researchers could investigate its temporal and spatial effects on biological targets with unprecedented resolution. This would provide deep insights into its molecular interactions and downstream signaling pathways, paving the way for more rational drug design.

Exploration of this compound in Novel Biological Systems

While initial studies may focus on established biological systems, the exploration of this compound's effects in novel or less-studied organisms and disease models holds significant promise. This could include investigating its activity against emerging infectious diseases, its potential role in regulating plant physiology, or its effects on microbial biofilms. Such exploratory studies could uncover entirely new applications for this versatile molecule and expand our understanding of its biological activity spectrum.

Application of Artificial Intelligence and Machine Learning in this compound Research

The integration of artificial intelligence (AI) and machine learning (ML) can significantly accelerate research on this compound. nih.gov AI algorithms can be trained on existing chemical and biological data to predict the properties of novel derivatives, optimize synthetic routes, and identify potential biological targets. nih.govnih.gov For instance, generative AI models could propose new this compound analogs with enhanced activity or improved pharmacokinetic profiles. nih.gov This in silico approach can streamline the discovery process, reducing the time and resources required for experimental work. nih.gov

Table 2: Illustrative Applications of AI/ML in this compound Research

| AI/ML Application | Input Data | Predicted Output | Potential Impact |

| QSAR Modeling | Chemical structures, biological activity data | Potency and selectivity of new analogs | Accelerated lead optimization |

| Retrosynthesis Prediction | Target molecule structure | Optimal synthetic pathways | More efficient chemical synthesis |

| Target Identification | Gene expression data, compound structure | Potential protein targets | Discovery of new mechanisms of action |

| Virtual Screening | Large chemical libraries, protein structures | Novel hit compounds | Identification of new lead molecules |

Development of Advanced Analytical Techniques for Trace Analysis in Research Matrices

As research on this compound progresses, the need for highly sensitive and specific analytical methods for its detection and quantification in complex biological matrices will become crucial. Future work should focus on the development of advanced analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS/MS) based methods, capable of trace-level analysis. mdpi.com These methods will be essential for pharmacokinetic studies, metabolism profiling, and environmental monitoring, providing critical data for the comprehensive evaluation of the compound.

Investigating Interactions with Other Biomolecules beyond Primary Targets

A thorough understanding of a compound's biological effects requires looking beyond its primary targets. Future research should aim to investigate the potential interactions of this compound with a wide range of biomolecules, including secondary protein targets, nucleic acids, and lipids. Techniques such as proteomics, metabolomics, and lipidomics can provide a global view of the cellular changes induced by the compound, potentially revealing off-target effects and uncovering novel mechanisms of action. This holistic approach is essential for a complete characterization of the compound's biological profile.

Q & A

Q. What are the common synthetic routes for preparing N-allyl-4-ethoxybenzamide, and what critical reaction conditions must be controlled?

this compound can be synthesized via coupling reactions between 4-ethoxybenzoic acid derivatives and allylamine. Key steps include activating the carboxylic acid (e.g., using thionyl chloride to form the acyl chloride) followed by nucleophilic substitution with allylamine. Critical parameters include:

- Temperature control : Exothermic reactions during acyl chloride formation require cooling (0–5°C) to prevent side reactions .

- Solvent choice : Dichloromethane or acetonitrile are preferred for their inertness and solubility properties .

- Catalyst use : Triethylamine or sodium carbonate may be added to neutralize HCl byproducts . Reaction progress should be monitored via thin-layer chromatography (TLC) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- NMR spectroscopy : H and C NMR confirm the presence of the ethoxy group (δ ~1.3–1.5 ppm for CH, δ ~4.0–4.2 ppm for OCH) and allyl moiety (δ ~5.0–5.3 ppm for CH=CH) .

- IR spectroscopy : Stretching vibrations for amide (C=O at ~1650–1680 cm) and ether (C-O at ~1250 cm) groups validate the structure .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns .

Q. What are the primary applications of this compound in medicinal chemistry?

The compound serves as a scaffold for developing enzyme inhibitors (e.g., kinase or protease inhibitors) due to its amide and alkoxy functionalities. Its allyl group enables further functionalization via click chemistry or cross-coupling reactions .

Advanced Research Questions

Q. How can researchers address discrepancies in biological activity data for this compound derivatives across studies?

Discrepancies often arise from variations in:

- Purity : Impurities (>95% purity required; validate via HPLC) may skew activity assays .

- Assay conditions : Standardize buffer pH, temperature, and enzyme concentrations (e.g., ATP levels in kinase assays) .

- Solubility : Use co-solvents like DMSO (≤1% v/v) to avoid precipitation in cell-based assays . Cross-validate results using orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) .

Q. What experimental strategies optimize the regioselectivity of allyl group modifications in this compound?

- Oxidative conditions : Hydrogen peroxide or KMnO selectively oxidize the allyl group to an epoxide or diol .

- Transition-metal catalysis : Palladium-catalyzed Heck reactions or allylic aminations improve regiocontrol .

- Protecting groups : Temporarily block the ethoxy group with acetyl chloride to prevent undesired side reactions .

Q. How should researchers mitigate mutagenicity risks associated with handling this compound?

- Ames testing : Conduct bacterial reverse mutation assays to assess mutagenic potential (prioritize TA98 and TA100 strains) .

- PPE : Use nitrile gloves, lab coats, and fume hoods with ≥100 ft/min face velocity .

- Storage : Store in airtight containers under nitrogen to prevent degradation .

Key Notes

- Safety : Mutagenicity risks require rigorous hazard assessments (e.g., OSHA/NIOSH guidelines) .

- Analytical validation : Cross-check NMR and MS data with computational tools (e.g., PubChem’s structure database) .

- Synthetic scalability : Transition from batch to flow chemistry for multi-gram synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.